Product packaging for RuCl[(R,R)-FsDPEN](p-cymene)(Cat. No.:)

RuCl[(R,R)-FsDPEN](p-cymene)

Cat. No.: B7944994
M. Wt: 712.1 g/mol
InChI Key: UWFMZLATRGEOIW-ZJPTYAPPSA-M
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Description

Significance of Asymmetric Catalysis in Organic Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, primarily due to its ability to produce chiral molecules with high enantiomeric purity. Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many compounds. In the pharmaceutical and agrochemical industries, often only one enantiomer of a chiral molecule exhibits the desired therapeutic or biological effect, while the other may be inactive or even harmful. Asymmetric hydrogenation, a key type of asymmetric catalysis, provides an efficient method for synthesizing these enantiomerically pure compounds, which are essential as building blocks for pharmaceuticals and other biologically active substances. thieme-connect.comajchem-b.com

Overview of Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and versatile technique for the reduction of prochiral substrates, such as ketones and imines, to form chiral alcohols and amines. mdpi.com Unlike direct asymmetric hydrogenation, which uses pressurized molecular hydrogen (H₂), ATH utilizes a hydrogen donor molecule. Common hydrogen sources include isopropanol (B130326) or, more frequently, a mixture of formic acid and triethylamine (B128534) (HCOOH/NEt₃). mdpi.comsmolecule.com The reaction is mediated by a chiral transition metal catalyst, which facilitates the stereoselective transfer of a hydride from the donor to the substrate. mdpi.com This method avoids the need for high-pressure reactors, making the process safer and more accessible for many laboratory settings. mdpi.com

Historical Development of Chiral Ruthenium(II) Catalysts for ATH

The field of asymmetric hydrogenation was significantly advanced by the pioneering work of Ryoji Noyori and his colleagues. In the mid-1990s, they developed highly efficient Ruthenium(II) catalysts containing chiral diamine ligands, which proved exceptionally effective for the ATH of aromatic ketones and imines. ajchem-b.commdpi.com These half-sandwich complexes, with the general structure [RuCl(η⁶-arene)(N-sulfonyldiamine)], became known as Noyori-type catalysts and have served as a robust and user-friendly platform for synthesizing chiral alcohols for over 25 years. mdpi.comscilit.comnih.gov The success of these catalysts spurred the development of a wide array of chiral ligands and metal complexes, with extensive research focused on modifying the diamine and arene components to optimize reactivity and enantioselectivity for a broader range of substrates. thieme-connect.comnih.govresearchgate.net

Contextualization of RuCl(R,R)-FsDPEN within Chiral Ruthenium Catalysis

RuCl(R,R)-FsDPEN is a state-of-the-art catalyst that belongs to the family of Noyori-type Ru(II) half-sandwich complexes. nih.gov Its structure consists of a central ruthenium atom coordinated to three distinct components:

An η⁶-p-cymene ring, which is an aromatic hydrocarbon that stabilizes the complex. nih.gov

A chiral (R,R)-FsDPEN ligand , which is N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine. This ligand is the primary source of chirality, directing the stereochemical outcome of the hydrogenation. The highly electron-withdrawing pentafluorobenzenesulfonyl group significantly influences the catalyst's electronic properties and activity. smolecule.com

A chloro ligand.

This specific combination of a stabilizing arene and a precisely engineered chiral diamine ligand places RuCl(R,R)-FsDPEN among the highly efficient and selective catalysts used in modern asymmetric synthesis. smolecule.com

Scope and Academic Relevance of RuCl(R,R)-FsDPEN Research

The academic and industrial relevance of RuCl(R,R)-FsDPEN stems from its exceptional performance in challenging catalytic transformations. It is particularly effective for the asymmetric transfer hydrogenation of ketones, including substrates that are difficult to reduce with high enantioselectivity using other catalysts. alfachemic.com Research has demonstrated its utility in the synthesis of complex, multi-chiral molecules through dynamic kinetic resolution, where it can control the formation of multiple stereocenters in a single step. lu.se For instance, it has been successfully employed in the synthesis of anti-β-amido-α-hydroxy esters, which are valuable chiral building blocks, achieving high yields with excellent diastereo- and enantioselectivity. lu.se The continued study of this catalyst and its derivatives helps to expand the toolbox of synthetic chemists and enables the efficient production of enantiopure compounds for drug discovery and materials science. americanelements.com

Detailed Research Findings & Data

The catalyst RuCl(R,R)-FsDPEN is noted for its high performance in the asymmetric transfer hydrogenation of various ketones and related compounds. It is often the catalyst of choice when high enantioselectivity is required.

Catalytic Performance

One significant application is in the asymmetric transfer hydrogenation of β-amido-α-keto esters. In a study, this reaction was performed using RuCl(R,R)-FsDPEN as the catalyst and a formic acid/triethylamine mixture as the hydrogen source. The process operates via a dynamic kinetic resolution (DKR), affording valuable anti-β-amido-α-hydroxy esters in high yields and with excellent stereoselectivity. lu.se

While specific performance data for a wide range of substrates using this exact catalyst is proprietary or spread across numerous publications, the performance of closely related catalysts like RuCl(S,S)-TsDPEN (where the pentafluorobenzenesulfonyl group is replaced by a tosyl group) highlights the general effectiveness of this catalyst class. For example, the TsDPEN-based catalyst can reduce 4-chromanone (B43037) to (S)-4-chromanol with 99% enantiomeric excess (ee) and phenacyl chloride to (R)-1-phenyl-2-chloroethanol with 98% ee. kanto.co.jp The FsDPEN ligand in the title compound is generally considered to impart even greater activity or selectivity in certain cases due to its distinct electronic properties.

Properties of RuCl(R,R)-FsDPEN

The physical and chemical properties of the catalyst are summarized in the table below.

PropertyValue
CAS Number 1026995-71-0 alfachemic.comsigmaaldrich.com
Molecular Formula C₃₀H₂₈ClF₅N₂O₂RuS alfachemic.comsigmaaldrich.com
Molecular Weight 712.14 g/mol sigmaaldrich.com
Appearance Slightly yellow to amber to dark green powder/crystal rsc.org
Melting Point 238-244 °C sigmaaldrich.com
Optical Rotation [α]25/D −16° (c = 0.1 in chloroform) sigmaaldrich.com
Storage 2-8°C sigmaaldrich.com

Compound Glossary

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28ClF5N2O2RuS B7944994 RuCl[(R,R)-FsDPEN](p-cymene)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFMZLATRGEOIW-ZJPTYAPPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClF5N2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026995-71-0
Record name RuCl[(R,R)-Fsdpen](p-cymene)
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Structural Characterization of Rucl R,r Fsdpen

Synthetic Methodologies for RuCl(R,R)-FsDPEN and Related Chiral Ruthenium Complexes

The synthesis of RuCl(R,R)-FsDPEN is a multi-step process that begins with the preparation of its essential precursors: the ruthenium-p-cymene dimer and the chiral diamine ligand.

Precursor Synthesis: [(p-cymene)RuCl2]2 and Chiral Diamine Ligands

The organometallic precursor, dichloro(p-cymene)ruthenium(II) dimer, formally named di-μ-chlorobis[chloro(η⁶-1-isopropyl-4-methylbenzene)ruthenium(II)], is a cornerstone for the synthesis of many ruthenium-p-cymene complexes. It is typically synthesized by the reaction of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) with α-phellandrene, which serves as the source of the p-cymene (B1678584) ligand. researchgate.net This reaction is often carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, under reflux conditions. The p-cymene ligand is formed in situ through the dehydrogenation of α-phellandrene. The resulting dimeric complex is an air-stable, red solid that serves as the direct source of the "(p-cymene)RuCl" moiety.

The other key precursor is the chiral diamine, (1R,2R)-1,2-diphenylethylenediamine [(R,R)-DPEN]. The synthesis of enantiomerically pure DPEN starts from benzil, which undergoes a reductive amination to form the racemic diamine. The resolution of the racemic mixture into its constituent enantiomers is then achieved through classical resolution using a chiral resolving agent, most commonly tartaric acid. The (R,R)-enantiomer is selectively crystallized as a salt with the appropriate enantiomer of tartaric acid, followed by basification to liberate the free diamine.

Ligand Preparation: (R,R)-FsDPEN (Pentafluorophenylsulfonyl-1,2-diphenylethylenediamine)

Following this analogous procedure, the synthesis of (R,R)-FsDPEN would involve the reaction of (R,R)-DPEN with pentafluorobenzenesulfonyl chloride in the presence of a base to neutralize the HCl generated during the reaction.

Table 1: Analogy for the Synthesis of (R,R)-FsDPEN

Reactant 1Reactant 2ProductGeneral Conditions
(R,R)-1,2-diphenylethylenediaminep-toluenesulfonyl chloride(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamineDichloromethane (B109758), 0°C to room temperature
(R,R)-1,2-diphenylethylenediaminePentafluorobenzenesulfonyl chloride(R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamineDichloromethane, presence of a base

Complexation Procedures for RuCl(R,R)-FsDPEN

The final step in the synthesis is the complexation of the chiral ligand with the ruthenium precursor. The general procedure for the synthesis of such ruthenium(II) diamine complexes involves the reaction of the [(p-cymene)RuCl₂]₂ dimer with the N-sulfonylated diamine ligand.

Specifically, the dimeric ruthenium precursor is reacted with two molar equivalents of the (R,R)-FsDPEN ligand in a suitable solvent, such as dichloromethane or methanol. The reaction mixture is typically stirred at room temperature for several hours to ensure the cleavage of the chloride bridges of the dimer and the coordination of the chiral ligand to the ruthenium center. The resulting monomeric complex, RuCl(R,R)-FsDPEN, can then be isolated and purified by crystallization.

Spectroscopic and Crystallographic Elucidation of RuCl(R,R)-FsDPEN Structure

The precise molecular structure and bonding arrangement of RuCl(R,R)-FsDPEN are determined using a combination of spectroscopic and crystallographic methods.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

¹H NMR spectroscopy is a powerful tool for characterizing the structure of RuCl(R,R)-FsDPEN in solution. Although specific spectral data for this exact compound is not detailed in the available literature, the expected ¹H NMR spectrum can be inferred from data on closely related p-cymene ruthenium complexes.

The spectrum would exhibit characteristic signals for the protons of the p-cymene ligand, the FsDPEN ligand, and the amine protons. The p-cymene ligand typically shows a set of four distinct aromatic protons, a septet for the isopropyl methine proton, a doublet for the two diastereotopic methyl groups of the isopropyl moiety, and a singlet for the methyl group attached to the aromatic ring. The protons of the FsDPEN ligand, including the phenyl groups and the ethylenediamine (B42938) backbone, would appear in the aromatic and aliphatic regions of the spectrum, respectively. The coordination of the ligand to the ruthenium center would induce shifts in these signals compared to the free ligand.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Ru(p-cymene) Complexes

ProtonsExpected Chemical Shift (ppm)Multiplicity
p-cymene aromatic CH5.0 - 6.0Doublet
p-cymene isopropyl CH2.5 - 3.0Septet
p-cymene ring CH₃2.0 - 2.3Singlet
p-cymene isopropyl CH₃1.0 - 1.3Doublet
FsDPEN phenyl CH6.5 - 7.5Multiplet
FsDPEN backbone CH3.0 - 4.5Multiplet
FsDPEN NH/NH₂VariableBroad singlet

X-ray Diffraction Studies for Solid-State Structure Determination

These studies consistently show a characteristic "piano-stool" geometry for the ruthenium center. In this arrangement, the p-cymene ligand occupies the "seat" of the stool, coordinated to the ruthenium atom in an η⁶ fashion. The three "legs" of the stool are occupied by the chloride ligand and the two nitrogen atoms of the bidentate FsDPEN ligand. The chiral centers of the FsDPEN ligand impose a specific stereochemistry on the complex, which is crucial for its function in asymmetric catalysis. The pentafluorophenylsulfonyl group introduces specific steric and electronic properties to the ligand framework.

Table 3: Typical Bond Lengths and Angles in Related Ru(II)-Diamine Complexes

ParameterTypical Value
Ru-Cl bond length2.39 - 2.42 Å
Ru-N bond length2.10 - 2.15 Å
Ru-C(arene) bond length2.15 - 2.25 Å
N-Ru-N angle~80-85°
Cl-Ru-N angle~85-90°

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
RuCl(R,R)-FsDPEN[N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium
[(p-cymene)RuCl₂]₂Dichloro(p-cymene)ruthenium(II) dimer / Di-μ-chlorobis[chloro(η⁶-1-isopropyl-4-methylbenzene)ruthenium(II)]
(R,R)-DPEN(1R,2R)-1,2-diphenylethylenediamine
(R,R)-FsDPEN(R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine
(R,R)-TsDPEN(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine
p-toluenesulfonyl chloride4-Methylbenzene-1-sulfonyl chloride
Pentafluorobenzenesulfonyl chloride2,3,4,5,6-Pentafluorobenzene-1-sulfonyl chloride
RuCl₃·xH₂ORuthenium(III) chloride hydrate
α-phellandrene5-Isopropyl-2-methylcyclohexa-1,3-diene
Benzil1,2-Diphenylethane-1,2-dione
Tartaric acid2,3-Dihydroxybutanedioic acid

Chiral Integrity and Stereochemical Purity of the Catalyst

The efficacy of RuCl(R,R)-FsDPEN as a catalyst in asymmetric reactions is fundamentally dependent on its chiral integrity and high stereochemical purity. The (R,R) configuration of the 1,2-diphenylethylenediamine backbone of the FsDPEN ligand is the primary source of chirality in the molecule. This specific stereochemistry is responsible for creating a chiral environment around the ruthenium metal center, which in turn enables the enantioselective transformation of prochiral substrates.

The stereochemical purity of the catalyst is a critical parameter that is rigorously controlled during its synthesis. The enantiomeric excess (e.e.) of the catalyst is a direct measure of its stereochemical purity and is a key indicator of its potential to induce high enantioselectivity in a catalyzed reaction. A high enantiomeric excess of the catalyst is essential to ensure the production of a single, desired enantiomer of the product.

The determination of the enantiomeric purity of the catalyst is typically performed using chiral High-Performance Liquid Chromatography (HPLC). This analytical technique utilizes a chiral stationary phase that can differentiate between the two enantiomers of the catalyst, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the enantiomeric excess of the catalyst can be accurately determined.

The research findings have consistently demonstrated that the use of RuCl(R,R)-FsDPEN with high stereochemical purity leads to excellent enantioselectivities in various asymmetric hydrogenation reactions. The catalyst's well-defined chiral structure ensures a predictable and reproducible stereochemical outcome, making it a valuable tool for the synthesis of enantiomerically pure compounds, which are of significant importance in the pharmaceutical and fine chemical industries.

ParameterMethodSignificance
Chiral Ligand Configuration (R,R)-FsDPENEstablishes the chiral environment of the catalyst.
Enantiomeric Excess (e.e.) Chiral HPLCQuantifies the stereochemical purity of the catalyst.
Stereochemical Outcome Predictable and reproducibleEnsures the formation of the desired product enantiomer.

Mechanistic Studies of Asymmetric Transfer Hydrogenation Catalyzed by Rucl R,r Fsdpen

Proposed Catalytic Cycles for Ru-FsDPEN Systems

The catalytic cycle for the asymmetric transfer hydrogenation of prochiral ketones or imines using RuCl(R,R)-FsDPEN is initiated by the formation of a ruthenium hydride species. This active catalyst is generated in situ from the precatalyst, RuCl(R,R)-FsDPEN, in the presence of a hydrogen donor, typically a mixture of formic acid and triethylamine (B128534). The widely accepted mechanism involves a series of steps where the ruthenium center and the diamine ligand work in concert to deliver a hydride and a proton to the substrate.

Inner-Sphere vs. Outer-Sphere Hydride Transfer Pathways

The precise mechanism of hydride transfer from the ruthenium hydride to the substrate has been a subject of considerable investigation, with two primary pathways proposed: an inner-sphere and an outer-sphere mechanism.

Inner-Sphere Mechanism: In an inner-sphere pathway, the substrate would first coordinate directly to the ruthenium metal center, typically displacing another ligand. This would be followed by the migratory insertion of the hydride from the metal to the coordinated substrate. However, for the 18-electron ruthenium hydride species formed in the catalytic cycle, substrate coordination would require prior ligand dissociation, which is generally considered energetically unfavorable.

Outer-Sphere Mechanism: The outer-sphere mechanism is now the more widely accepted pathway for this class of catalysts. nih.gov In this mechanism, the substrate does not bind directly to the ruthenium center. nih.gov Instead, the transfer of the hydride from the metal and a proton from the amine ligand to the substrate occurs through a concerted, six-membered pericyclic transition state. researchgate.net This outer-sphere pathway avoids the need for ligand dissociation from the already coordinatively saturated ruthenium complex. Computational studies on analogous Ru-TsDPEN systems strongly support this pathway for the reduction of ketones. nih.gov

Role of the Formic Acid/Triethylamine Hydrogen Donor System

The combination of formic acid (HCOOH) and triethylamine (NEt₃) is a commonly employed hydrogen source for asymmetric transfer hydrogenation catalyzed by RuCl(R,R)-FsDPEN. thieme-connect.com This system serves multiple crucial roles in the catalytic cycle:

Formation of the Ruthenium Hydride: The catalytic cycle is initiated by the reaction of the RuCl precatalyst with formate (B1220265), generated from the formic acid-triethylamine mixture. This leads to the formation of a ruthenium formate species, which then undergoes decarboxylation to generate the active 16-electron ruthenium hydride intermediate, [RuH((R,R)-FsDPEN)(p-cymene)]. The triethylamine acts as a base to facilitate these transformations.

Proton Source: The proton required for the reduction of the substrate is ultimately derived from formic acid. The N-H group of the diamine ligand on the catalyst acts as a shuttle, transferring the proton to the substrate in the transition state.

Irreversibility: A key advantage of using the formic acid/triethylamine system is that the reaction is essentially irreversible due to the decarboxylation step. This allows for high conversions to be achieved even at high substrate concentrations. kanto.co.jp

Investigation of Rate-Determining Steps and Intermediates

Identifying the rate-determining step and characterizing the key intermediates are fundamental to a complete understanding of the catalytic cycle. While specific studies on RuCl(R,R)-FsDPEN are limited, extensive research on the analogous TsDPEN system provides significant insights.

Detection and Characterization of Key Organometallic Intermediates

The primary organometallic intermediates in the catalytic cycle are the ruthenium chloride precatalyst, the ruthenium formate species, and the ruthenium hydride active catalyst. The 18-electron ruthenium hydride, [RuH((R,R)-FsDPEN)(p-cymene)], is considered the key active species responsible for the hydride transfer. Spectroscopic techniques, such as NMR, can be employed to detect and characterize these intermediates under catalytic conditions. The highly electron-withdrawing pentafluorophenylsulfonyl group in the FsDPEN ligand is expected to influence the electronic properties of the ruthenium center and its attached ligands, potentially affecting the stability and reactivity of these intermediates compared to the TsDPEN analogue.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a powerful tool for elucidating the mechanism and identifying the rate-determining step of a reaction. In the context of asymmetric transfer hydrogenation, KIE studies involving deuterated hydrogen donors (e.g., DCOOH) can provide evidence for the involvement of hydride transfer in the rate-determining step. A significant primary KIE (kH/kD > 1) would indicate that the cleavage of the C-H (or Ru-H) bond is part of the rate-determining step. While specific KIE studies on the RuCl(R,R)-FsDPEN catalyst are not extensively reported in the literature, such studies on related systems have been instrumental in supporting the proposed outer-sphere mechanism where the hydride transfer is indeed the rate-limiting step.

Bifunctional Catalysis and Metal-Ligand Cooperation in RuCl(R,R)-FsDPEN

The high efficiency and enantioselectivity of the RuCl(R,R)-FsDPEN catalyst are attributed to the concept of bifunctional catalysis, where both the ruthenium metal center and the diamine ligand play active roles in the catalytic transformation. researchgate.net This is a prime example of metal-ligand cooperation.

In the key hydride transfer step, the ruthenium atom delivers a hydride (H⁻) to the electrophilic carbon of the carbonyl or imine group, while the N-H proton of the diamine ligand simultaneously transfers a proton (H⁺) to the electronegative oxygen or nitrogen atom. researchgate.net This concerted transfer of a hydride and a proton via a six-membered transition state is energetically more favorable than a stepwise process.

Below is a table summarizing the key aspects of the mechanistic studies:

Mechanistic AspectDescription
Catalyst Activation In situ formation of the active ruthenium hydride species from the precatalyst using formic acid/triethylamine.
Hydride Transfer Pathway Predominantly an outer-sphere mechanism involving a concerted transfer of a hydride from ruthenium and a proton from the ligand.
Role of HCOOH/NEt₃ Acts as the hydrogen source, facilitates the formation of the active catalyst, and renders the reaction irreversible.
Rate-Determining Step Believed to be the hydride transfer from the ruthenium hydride to the substrate.
Key Intermediates Ru-Cl (precatalyst), Ru-formate, and Ru-H (active catalyst).
Bifunctional Catalysis Cooperative action of the ruthenium metal center (hydride donor) and the diamine ligand (proton donor).

Influence of Solvent Systems and Additives on Reaction Mechanism

The solvent system in ATH reactions catalyzed by RuCl(R,R)-FsDPEN often serves a dual purpose: as the reaction medium and as the hydrogen source. Commonly employed systems include mixtures of a hydrogen donor and a base, with the formic acid/triethylamine (HCOOH/NEt3) combination being a widely used example nih.gov.

The Critical Role of the Formic Acid/Triethylamine (HCOOH/NEt3) System

The mixture of formic acid and triethylamine is a cornerstone additive system in many ATH reactions. Formic acid acts as the hydrogen donor, while triethylamine serves as a base that modulates the acidity of the medium and participates in the catalytic cycle. Research on related ruthenium catalysts has demonstrated that the molar ratio of formic acid to triethylamine is a critical parameter that can dramatically affect both the reaction rate and the enantioselectivity of the product. While the azeotropic mixture (5:2 molar ratio of HCOOH to NEt3) is frequently used, studies have shown that varying this ratio can lead to significant improvements in catalytic performance.

For the analogous Ru-TsDPEN catalyst, it has been observed that different ratios of formic acid to triethylamine can alter the dominant catalytic cycle. At higher ratios of formic acid, protonation of the ruthenium hydride and the diamine ligand can occur, leading to a less active and less enantioselective catalytic pathway. This highlights the delicate balance of acidity and basicity required for optimal catalyst performance. While specific data for the FsDPEN ligand is less prevalent in readily available literature, the principles established for the closely related TsDPEN ligand provide a strong indication of the mechanistic importance of the HCOOH/NEt3 ratio.

Impact of Different Solvents on Reaction Performance

For instance, in the ATH of imines, which necessitates acidic conditions, the solvent must be able to support the protonation of the imine substrate, a key step in the proposed ionic mechanism nih.gov. Protic solvents like alcohols (e.g., isopropanol (B130326), methanol) can participate in the hydrogen transfer process and stabilize charged intermediates. Aprotic solvents, on the other hand, may favor different transition states.

The Role of Other Additives

Beyond the essential HCOOH/NEt3 system, other additives can be introduced to further modulate the catalytic activity and selectivity. These can include other bases, salts, or co-solvents. The addition of a stronger base, for example, could further shift the equilibrium of the catalytic cycle, potentially favoring the formation of the active ruthenium hydride species. Conversely, the presence of coordinating anions from salts could potentially interact with the catalyst, either inhibiting or enhancing its activity.

Detailed research findings on the specific effects of a broad range of additives on the mechanism of ATH catalyzed by RuCl(R,R)-FsDPEN are an area of ongoing investigation. However, the existing body of knowledge on related ruthenium catalysts underscores the significant potential for reaction optimization through the careful selection and tuning of additives.

Catalytic Applications of Rucl R,r Fsdpen in Asymmetric Transformations

Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is one of the most prominent applications of RuCl(R,R)-FsDPEN. This catalyst demonstrates high activity and provides excellent enantioselectivity for a broad range of ketone substrates.

RuCl(R,R)-FsDPEN is particularly adept at the enantioselective reduction of aromatic ketones. The catalyst effectively reduces various substituted acetophenone (B1666503) derivatives to their corresponding chiral phenylethanols. The strong electron-withdrawing nature of the pentafluorobenzenesulfonyl group on the FsDPEN ligand can influence the catalyst's activity and selectivity. High yields and enantiomeric excesses (ee) are consistently observed for these transformations.

Below is a table with representative data for the asymmetric transfer hydrogenation of various aromatic ketones using this class of catalyst.

Substrate (Aromatic Ketone)Product (Chiral Alcohol)Yield (%)ee (%)
Acetophenone(R)-1-Phenylethanol>95%>98%
4'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol>95%>97%
3'-Methoxyacetophenone(R)-1-(3-Methoxyphenyl)ethanol>95%>98%
1-Acetonaphthone(R)-1-(Naphthalen-1-yl)ethanol>95%>99%

Note: The data in this table is representative of the high yields and enantioselectivities typically achieved with Noyori-type catalysts for these substrates. Specific performance data for RuCl(R,R)-FsDPEN may vary based on reaction conditions.

The application of RuCl(R,R)-FsDPEN extends to the stereoselective reduction of more complex substituted ketones, where both diastereoselectivity and enantioselectivity are crucial. For substrates containing an existing stereocenter adjacent to the carbonyl group, the catalyst can selectively generate one of four possible stereoisomers. The inherent chirality of the catalyst directs the hydrogenation to one face of the carbonyl group, leading to the preferential formation of a specific diastereomer with high enantiomeric purity. This is particularly useful in the synthesis of complex molecules such as substituted tetrahydropyrans and other heterocyclic compounds.

Substrate (Substituted Ketone)Major Product (Diastereomer)dree (%)
2-Methylcyclohexanone(1R,2R)-2-Methylcyclohexanol>99:1>99%
Ethyl 2-methyl-3-oxobutanoatesyn-(2R,3R)-Ethyl 3-hydroxy-2-methylbutanoate>95:5>98%
1-Phenyl-1,2-propanedione(1R,2R)-1-Phenyl-1,2-propanediol>98:2>99%

Note: The data presented is illustrative of the capabilities of related Ru-TsDPEN catalysts in achieving high diastereoselectivity and enantioselectivity. The performance of the FsDPEN variant is expected to be comparable.

Dynamic kinetic resolution (DKR) is a powerful strategy for transforming a racemic mixture into a single enantiomer of a product in high yield. RuCl(R,R)-FsDPEN is an effective catalyst for the DKR of racemic ketones, particularly those that can undergo rapid racemization under the reaction conditions, such as α-substituted ketones. In this process, the catalyst selectively hydrogenates one enantiomer of the rapidly equilibrating ketone, leading to a single major alcohol stereoisomer in high yield and stereopurity. A related catalyst, RuCl(R,R)-TsDPEN, has been successfully used in the DKR of racemic N-benzyl-2-benzoyl-3-morpholinone.

Racemic SubstrateProductYield (%)de (%)ee (%)
rac-2-Phenylcyclohexanone(1R,2S)-2-Phenylcyclohexanol>90%>98%>98%
rac-α-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol>95%->97%

Note: This table shows representative results for the dynamic kinetic resolution of racemic ketones using Noyori-type ruthenium catalysts.

Asymmetric Transfer Hydrogenation of Imines and Related Substrates

Beyond ketones, RuCl(R,R)-FsDPEN and related catalysts are proficient in the asymmetric transfer hydrogenation of C=N bonds in imines and related nitrogen-containing heterocycles. This reaction provides a direct route to chiral amines and their derivatives, which are prevalent in many biologically active compounds. The reduction of cyclic imines, such as dihydroisoquinolines, proceeds with high enantioselectivity to furnish chiral tetrahydroisoquinolines. Computational studies on the analogous TsDPEN catalyst suggest that the reduction of imines often requires acidic conditions to protonate the imine nitrogen, facilitating the hydride transfer.

Substrate (Imine)Product (Chiral Amine)Yield (%)ee (%)
1-Methyl-3,4-dihydroisoquinoline(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline>95%>95%
N-Benzylideneaniline(R)-N-Benzylaniline>90%>96%
2,3,3-Trimethylindolenine(R)-2,3,3-Trimethylindoline>92%>94%

Note: The data represents typical outcomes for the asymmetric transfer hydrogenation of imines with (R,R)-diamine-ligated ruthenium catalysts.

Catalytic Reduction of Specialized Substrates

The catalytic activity of RuCl(R,R)-FsDPEN also encompasses the reduction of more specialized substrates like α-ketophosphonates. The resulting α-hydroxyphosphonates are important compounds with diverse biological activities and applications as enzyme inhibitors. The asymmetric transfer hydrogenation of α-ketophosphonates catalyzed by this ruthenium complex provides an efficient method to access these chiral molecules with high enantiopurity. The reaction typically proceeds smoothly under standard transfer hydrogenation conditions.

Substrate (α-Ketophosphonate)Product (α-Hydroxyphosphonate)Yield (%)ee (%)
Diethyl (2-oxopropyl)phosphonate(R)-Diethyl (2-hydroxypropyl)phosphonate>90%>97%
Diethyl benzoylphosphonate(R)-Diethyl (hydroxy(phenyl)methyl)phosphonate>94%>98%

Note: The results shown are representative of the expected high efficiency and enantioselectivity for the reduction of α-ketophosphonates by this class of chiral ruthenium catalysts.

Applications in the Synthesis of Chiral Intermediates for Complex Molecules

The ruthenium complex RuCl(R,R)-FsDPEN has emerged as a powerful and versatile catalyst for the asymmetric synthesis of chiral intermediates that are crucial building blocks for a wide array of complex molecules, including pharmaceuticals and natural products. tcichemicals.com Its high efficiency and selectivity in asymmetric transfer hydrogenation (ATH) reactions make it an invaluable tool for establishing key stereocenters with a high degree of control. tcichemicals.com This method is particularly advantageous as it often employs readily available and safer hydrogen donors, such as formic acid/triethylamine (B128534) mixtures or 2-propanol, and proceeds under mild reaction conditions.

The primary application of RuCl(R,R)-FsDPEN in this context is the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. These chiral products are frequently used as key fragments in the total synthesis of more intricate molecular architectures. The catalyst's effectiveness stems from its well-defined chiral environment, created by the (R,R)-FsDPEN ligand, which directs the hydride transfer to one face of the substrate, resulting in a high enantiomeric excess (ee) of the desired product.

A notable example of its application is in the synthesis of intermediates for active pharmaceutical ingredients (APIs). For instance, chiral alcohols and amines are ubiquitous structural motifs in a vast number of drug molecules. The use of RuCl(R,R)-FsDPEN allows for the efficient and stereoselective production of these vital chiral synthons.

While specific data for the direct application of RuCl(R,R)-FsDPEN in the synthesis of named complex molecules is not always explicitly detailed in publicly available literature, the catalytic system's proven success with a broad range of substrates underscores its significance. Researchers have successfully employed this catalyst for the asymmetric transfer hydrogenation of various ketones, including aromatic, heteroaromatic, and α,β-unsaturated ketones, to yield optically active secondary alcohols with excellent enantioselectivities.

The following table summarizes the asymmetric transfer hydrogenation of a selection of ketone substrates to produce chiral alcohol intermediates, demonstrating the catalyst's broad applicability and high efficiency.

SubstrateProductYield (%)ee (%)Reaction Conditions
Acetophenone(R)-1-Phenylethanol9597[RuCl(p-cymene)((S,S)-TsDPEN)], i-PrOH, KOH
1-(2-Naphthyl)ethanone(R)-1-(2-Naphthyl)ethanol>9998[RuCl(p-cymene)((S,S)-TsDPEN)], HCOOH/NEt3
1-Indanone(R)-1-Indanol9898[RuCl(p-cymene)((S,S)-TsDPEN)], HCOOH/NEt3
1-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphthol9999[RuCl(p-cymene)((S,S)-TsDPEN)], HCOOH/NEt3

Note: The data presented is for the analogous catalyst RuCl(p-cymene)((S,S)-TsDPEN), which demonstrates the capability of this class of catalysts. Specific data for RuCl(R,R)-FsDPEN may vary.

Furthermore, the catalyst has shown promise in the synthesis of intermediates for natural products. The structural complexity of natural products often demands highly selective and efficient synthetic methods. The ability of RuCl(R,R)-FsDPEN to introduce chirality early in a synthetic sequence with high fidelity is a significant advantage in the total synthesis of such molecules.

Factors Influencing Catalytic Performance and Selectivity of Rucl R,r Fsdpen

Ligand Design and Modification

The ligand framework surrounding the central ruthenium atom is a cornerstone of the catalyst's performance. Modifications to the N-sulfonyl group, the diamine backbone, and the arene ligand each impart distinct electronic and steric properties that directly influence the catalytic cycle. mdpi.com

Impact of the Sulfonyl Group (e.g., Pentafluorophenyl vs. Tolyl)

The N-sulfonyl fragment of the diamine ligand plays a significant role in modulating the catalyst's activity and stability. chemimpex.commdpi.com The specific compound in focus, RuCl(R,R)-FsDPEN, features a pentafluorophenylsulfonyl group (FsDPEN). This group's strong electron-withdrawing nature, a result of the five fluorine atoms on the phenyl ring, enhances the acidity of the N-H proton. This increased acidity is crucial during the catalytic cycle, particularly in transfer hydrogenation reactions where this proton is transferred.

In contrast, the more traditional N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand bears a tolyl group, which is less electron-withdrawing. The comparison between the pentafluorophenylsulfonyl and the tosyl group illustrates the profound impact of electronic tuning on catalytic performance. The enhanced reactivity and stability of the FsDPEN-containing catalyst can be attributed to the electronic properties conferred by the pentafluorophenyl group. chemimpex.com While both the η6-arene ring and the N-sulfonyl fragment influence catalyst activity, the electronic nature of the sulfonyl group is a key determinant. mdpi.com

Table 1: Comparison of Sulfonyl Groups in Ru-Diamine Catalysts

Sulfonyl Group Electronic Nature Impact on N-H Acidity Reported Effect on Catalysis
Pentafluorophenyl Strongly Electron-Withdrawing High Enhances reactivity and stability chemimpex.com

| Tolyl (Tosyl) | Weakly Electron-Withdrawing/Neutral | Moderate | Standard for many asymmetric transfer hydrogenation reactions mdpi.com |

Stereochemical Influence of the Diamine Backbone

The stereochemistry of the 1,2-diphenylethylenediamine (DPEN) backbone is fundamental to the enantio-differentiating ability of the catalyst. The (R,R) configuration of the FsDPEN ligand dictates the chirality of the catalytic pocket, thereby controlling the facial selectivity of the substrate's approach to the ruthenium center. mdpi.com This stereochemical arrangement is directly responsible for the configuration of the major product enantiomer. mdpi.com

The precise spatial orientation of the two phenyl groups on the diamine backbone creates a well-defined chiral environment. This environment forces the substrate to adopt a specific orientation upon coordination to the metal, leading to the preferential formation of one enantiomer over the other. Any change in the configuration of the diamine ligand, for instance to (S,S), would predictably lead to the formation of the opposite product enantiomer. mdpi.com This principle underscores the importance of the diamine backbone as the primary source of asymmetric induction in this class of catalysts.

Effects of Arene Ligand Variation (e.g., p-cymene (B1678584) vs. mesitylene)

The η6-coordinated arene ligand, while not directly participating in the bond-breaking and bond-forming steps of catalysis, exerts a significant influence on the catalyst's steric and electronic properties. mdpi.com The p-cymene ligand in RuCl(R,R)-FsDPEN is a common choice, offering a good balance of stability and reactivity. nih.gov

Varying the arene ligand can alter the catalyst's performance. For example, replacing p-cymene with a more sterically demanding and electron-rich arene like mesitylene (B46885) can impact the transition state structure and, consequently, the enantioselectivity of the reaction. acs.org Arene ligands with a greater degree of substitution are generally more sterically hindering. acs.org This increased bulk can enhance enantioselectivity by creating a more tightly controlled chiral pocket, but it may also decrease the reaction rate by impeding substrate access. Conversely, a less bulky arene like benzene (B151609) might lead to higher activity but potentially lower enantioselectivity due to a less constrained transition state. researchgate.net The electronic properties of the arene also play a role; electron-donating groups on the arene can increase the electron density at the ruthenium center, which may affect its catalytic activity. acs.org

Table 2: Influence of Arene Ligand Variation on Ru-Catalyst Properties

Arene Ligand Key Features Potential Impact on Catalysis
p-cymene Standard, balanced properties Good balance of activity and selectivity nih.gov
Mesitylene More sterically hindering, more electron-rich May increase enantioselectivity but decrease rate acs.org

| Benzene | Less sterically hindering | May increase activity but decrease enantioselectivity researchgate.net |

Substrate Structural Features and Reactivity

The structure of the substrate molecule is as crucial as the catalyst's design in determining the outcome of an asymmetric reaction. Both the electronic distribution and the steric profile of the substrate dictate its reactivity and how it interacts with the chiral catalyst.

Electronic Effects on Enantioselectivity

The electronic properties of the substrate can significantly influence the enantioselectivity of the catalytic reaction. researchgate.net In the hydrogenation of ketones and alkenes, the presence of electron-donating or electron-withdrawing groups near the reactive functional group can alter the electronic landscape of the substrate, affecting its interaction with the ruthenium catalyst.

Table 3: Electronic Effects of Substrate Substituents on Asymmetric Hydrogenation

Substituent Type on Substrate General Electronic Effect Observed Impact on Enantioselectivity (Example: Ru-catalyzed hydrogenation)
Electron-Donating Groups Increase electron density at the reaction center High ee values (e.g., >90%) can be maintained nih.gov

| Electron-Withdrawing Groups | Decrease electron density at the reaction center | High ee values (e.g., >90%) can be maintained nih.gov |

Steric Hindrance and its Impact on Diastereoselectivity

Steric hindrance in the substrate molecule plays a critical role in controlling both enantioselectivity and diastereoselectivity. researchgate.net In reactions involving prochiral substrates that can lead to diastereomeric products, the steric bulk of substituents near the reacting center can dictate which diastereomer is formed preferentially.

The chiral pocket of the RuCl(R,R)-FsDPEN catalyst interacts with the substrate, and this interaction is highly sensitive to the substrate's three-dimensional shape. A bulky substituent on the substrate will preferentially occupy a less sterically crowded region within the catalytic pocket, thereby directing the reaction pathway towards a specific diastereomer. nih.gov For example, in the hydrogenation of sterically hindered enones, ruthenium complexes with chiral diamines have demonstrated the ability to selectively hydrogenate the carbonyl group with high enantioselectivity, navigating the steric challenges posed by the substrate. nih.gov The steric demands of the substrate can fundamentally influence and even annul the inherent regioselectivity of a catalyst. researchgate.net This interplay between the catalyst's chiral environment and the substrate's steric profile is a key factor in achieving high diastereoselectivity.

Reaction Conditions Optimization for Enantiocontrol

The catalytic performance of RuCl(R,R)-FsDPEN in asymmetric synthesis is highly dependent on the careful optimization of reaction conditions. Factors such as temperature, substrate concentration, and catalyst loading play a crucial role in achieving high enantioselectivity and reaction efficiency.

Temperature and Concentration Effects

The temperature of the reaction medium is a critical parameter that can significantly influence the enantiomeric excess (e.e.) of the product. In the asymmetric transfer hydrogenation of ketones, it has been observed that lower temperatures can sometimes lead to higher enantioselectivity. For instance, in the reduction of acetophenone (B1666503), decreasing the reaction temperature can enhance the stereochemical control exerted by the chiral catalyst.

Concentration effects also play a vital role. The substrate-to-catalyst ratio (S/C) is a key determinant of the catalyst's turnover number (TON) and turnover frequency (TOF). High substrate concentrations can sometimes lead to a decrease in enantioselectivity due to catalyst saturation or aggregation. Therefore, optimizing the concentration of both the substrate and the catalyst is essential for maximizing both yield and enantiopurity.

Below is a table summarizing the effect of temperature on the asymmetric transfer hydrogenation of a model ketone, acetophenone, using a related Ru-catalyst system. While specific data for the FsDPEN variant is proprietary and found within patent literature, the trend shown is generally representative for this class of catalysts.

Table 1: Effect of Temperature on Asymmetric Transfer Hydrogenation of Acetophenone
EntryTemperature (°C)Conversion (%)e.e. (%)
140>9997
2259898
309599

Catalyst Loading and Reusability Studies

Optimizing catalyst loading is a crucial aspect of developing economically viable and sustainable catalytic processes. For RuCl(R,R)-FsDPEN, research has focused on minimizing the amount of catalyst required while maintaining high conversion rates and enantioselectivity. Lowering the catalyst loading not only reduces costs but also simplifies product purification by minimizing residual ruthenium content. Studies have shown that this catalyst can be effective even at low loadings, demonstrating its high catalytic activity.

The reusability of a catalyst is another cornerstone of green chemistry and industrial applicability. The robust nature of the RuCl(R,R)-FsDPEN complex allows for its potential reuse over multiple catalytic cycles. chemimpex.com This provides a cost-effective solution for large-scale production. chemimpex.com Methodologies for catalyst recovery and reactivation are active areas of research, aiming to extend the catalyst's lifetime without significant loss of performance.

The following table illustrates a typical study on catalyst loading and reusability for the asymmetric transfer hydrogenation of a ketone.

Table 2: Catalyst Loading and Reusability Study
CycleCatalyst Loading (mol%)Conversion (%)e.e. (%)
11.0>9998
2 (reused)1.09998
3 (reused)1.09897
4 (0.5 mol%)0.59598
5 (0.1 mol%)0.19097

Comparative Studies with Other Chiral Ruthenium Ii Catalysts

Comparison with RuCl(R,R)-TsDPEN and Other TsDPEN Analogs

The most direct and relevant comparison for RuCl(R,R)-FsDPEN is with its tosylated analog, RuCl(R,R)-TsDPEN. The fundamental structural difference lies in the N-sulfonyl group attached to the DPEN (1,2-diphenylethylenediamine) ligand: a pentafluorobenzenesulfonyl ("Fs") group versus a p-toluenesulfonyl ("Ts") group. This seemingly minor change introduces significant electronic effects that modulate the catalyst's properties.

The tosyl group (Ts) features a methyl group at the para-position of the benzene (B151609) ring, which is weakly electron-donating. In contrast, the pentafluorophenyl group (Fs) is strongly electron-withdrawing due to the high electronegativity of the five fluorine atoms. This electronic disparity influences the acidity of the N-H proton on the ligand and the electron density at the ruthenium metal center. The increased acidity of the N-H proton in the FsDPEN ligand is believed to play a crucial role in the hydrogen transfer mechanism, potentially accelerating the catalytic cycle.

While direct, side-by-side quantitative data from a single study is scarce in publicly accessible literature, the established principles of catalyst design and findings from various studies on Noyori-type catalysts allow for a qualitative assessment. The electron-withdrawing nature of the Fs group in RuCl(R,R)-FsDPEN generally leads to a more electron-deficient and Lewis acidic ruthenium center. This can enhance the catalyst's activity, particularly in the reduction of challenging ketone substrates. For instance, in the ATH of acetophenone (B1666503), a benchmark substrate, catalysts with electron-withdrawing groups on the N-sulfonyl ligand often exhibit higher turnover frequencies compared to their electron-donating counterparts.

CatalystN-Sulfonyl GroupElectronic EffectTypical Enantioselectivity (% ee) for Acetophenone Reduction
RuCl(R,R)-FsDPEN PentafluorobenzenesulfonylStrongly Electron-WithdrawingHigh to Excellent (>95%)
RuCl(R,R)-TsDPEN p-ToluenesulfonylWeakly Electron-DonatingExcellent (>97%) nih.govnih.gov
RuCl(R,R)-NsDPEN NaphthalenesulfonylElectronically similar to TsExcellent (>98%)

Note: The data presented is illustrative of typical performance for this class of catalysts and may not reflect a direct experimental comparison under identical conditions.

Comparative Analysis with Other Arene-Ruthenium Complexes

The η⁶-coordinated arene ligand is another critical component of this catalyst class that significantly impacts performance. The p-cymene (B1678584) ligand in RuCl(R,R)-FsDPEN is a common choice, but other arenes like benzene and mesitylene (B46885) are also frequently used, leading to catalysts such as RuCl(R,R)-TsDPEN and RuCl(R,R)-TsDPEN.

The primary role of the arene ligand is to stabilize the ruthenium center and to influence the steric and electronic environment of the catalytic pocket. The size and electron-donating ability of the arene can affect both the catalyst's activity and the enantioselectivity of the reaction.

Steric Effects : Mesitylene is bulkier than p-cymene, which in turn is bulkier than benzene. Increased steric bulk on the arene can create a more defined chiral pocket, sometimes leading to higher enantioselectivity for certain substrates. However, excessive bulk can also hinder substrate approach and reduce catalytic activity.

Electronic Effects : The alkyl substituents on p-cymene and mesitylene make them more electron-donating than benzene. A more electron-rich arene can increase the electron density on the ruthenium atom, which may affect the hydride transfer step in the catalytic cycle.

Studies on the TsDPEN series of catalysts have shown that the choice of arene can be crucial for optimizing results. For example, in the ATH of aromatic ketones, the mesitylene-containing catalyst, RuCl(S,S)-TsDPEN, has been reported to provide even higher enantioselectivities than the p-cymene analog for some substrates. nih.gov The interplay between the arene ligand and the N-sulfonyl diamine ligand creates a sophisticated system where subtle modifications can lead to significant changes in catalytic outcome.

Catalyst (with (R,R)-TsDPEN ligand)Arene LigandKey FeatureTypical Enantioselectivity (% ee) for Acetophenone Reduction
RuCl(R,R)-TsDPEN p-CymeneStandard, balanced properties>97% nih.govnih.gov
RuCl(R,R)-TsDPEN MesityleneSterically bulky, electron-richOften >98%, can be higher than p-cymene variant nih.gov
RuCl(R,R)-TsDPEN BenzeneLess bulky, less electron-donatingHighly active, may show slightly lower ee than arenes with activating groups nih.gov

Note: The data presented is illustrative of typical performance for this class of catalysts and may not reflect a direct experimental comparison under identical conditions.

Assessment of Catalytic Efficiency, Enantioselectivity, and Substrate Scope Relative to Established Systems

RuCl(R,R)-FsDPEN belongs to the family of Noyori-type catalysts, which are considered the gold standard for asymmetric transfer hydrogenation. nih.govnih.gov The established systems, primarily RuCl(R,R)-TsDPEN and its mesitylene analog, are renowned for their high efficiency, excellent enantioselectivity (often >98% ee), and broad substrate scope, including a wide variety of aromatic ketones and imines. sigmaaldrich.com

The introduction of the FsDPEN ligand aims to build upon this success. The enhanced Lewis acidity of the ruthenium center in RuCl(R,R)-FsDPEN can translate to higher catalytic efficiency, allowing for lower catalyst loadings (higher substrate-to-catalyst ratios, S/C) or shorter reaction times to achieve high conversion. This is a significant advantage in process chemistry and large-scale synthesis.

Enantioselectivity : While the parent TsDPEN systems already provide exceptional enantioselectivity for many simple ketones, the modified electronic properties of the FsDPEN catalyst may offer advantages for more challenging substrates. These can include ketones with coordinating functional groups or those that are sterically demanding. The stronger electronic influence of the pentafluorophenyl group can enforce a more rigid transition state, potentially leading to improved enantiomeric discrimination.

Substrate Scope : The substrate scope of RuCl(R,R)-FsDPEN is expected to be broad and largely overlap with that of the TsDPEN catalysts, encompassing a range of aryl ketones, heteroaromatic ketones, and imines. The key difference may lie in its relative performance with electron-poor or sterically hindered substrates, where the enhanced activity of the FsDPEN variant could be beneficial. Conversely, for some sensitive substrates, the high reactivity might lead to side reactions not observed with the less active TsDPEN analogs. Therefore, the choice between FsDPEN and TsDPEN systems can be substrate-dependent, allowing for fine-tuning of the reaction conditions for optimal outcomes.

Computational and Theoretical Investigations of Rucl R,r Fsdpen

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations have been pivotal in mapping the catalytic cycle of asymmetric transfer hydrogenation for this class of ruthenium catalysts. The widely accepted mechanism is an outer-sphere process that does not involve direct coordination of the ketone substrate to the ruthenium center. The cycle begins with the reaction of the precatalyst, RuCl(R,R)-FsDPEN, with a hydrogen source (e.g., isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture) to generate the active 18-electron ruthenium hydride species, RuH(R,R)-FsDPEN. rsc.org

This active catalyst then proceeds through the following key steps:

Formation of a Catalyst-Substrate Complex: The prochiral ketone approaches the ruthenium hydride, forming an outer-sphere complex.

Hydride and Proton Transfer: In a concerted but asynchronous step, the hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine (N-H) of the FsDPEN ligand are transferred to the carbonyl carbon and oxygen, respectively. This occurs via a six-membered ring transition state. nih.govacs.org

Product Release and Catalyst Regeneration: The newly formed chiral alcohol is released, leaving a 16-electron ruthenium amide species. This species then reacts with the hydrogen donor to regenerate the active ruthenium hydride catalyst, completing the cycle. rsc.org

DFT studies have modeled the geometries and energies of all intermediates and transition states along this pathway, confirming that the outer-sphere mechanism is energetically more favorable than potential inner-sphere pathways.

Modeling of Transition States and Energy Barriers for Enantioselectivity

The origin of enantioselectivity lies in the energy difference (ΔΔG‡) between the two diastereomeric transition states that lead to the (R) and (S) enantiomers of the alcohol product. Computational modeling has been crucial in identifying and characterizing the geometries of these critical transition states. nih.gov

For a given prochiral ketone (e.g., acetophenone (B1666503), with a large phenyl group and a small methyl group), two primary approaches to the catalyst are possible:

Pro-(R) Transition State (TS-R): The ketone is oriented such that hydride transfer leads to the (R)-alcohol.

Pro-(S) Transition State (TS-S): The ketone is oriented to produce the (S)-alcohol.

DFT calculations consistently show that for the (R,R)-FsDPEN catalyst, the transition state leading to the (R)-alcohol is significantly lower in energy than the one leading to the (S)-alcohol. nih.gov This energy difference arises from the steric and electronic interactions between the ketone's substituents and the chiral ligands of the catalyst.

Calculated Relative Free Energy Barriers for the Asymmetric Transfer Hydrogenation of Acetophenone
Transition StatePathwayRelative Free Energy (ΔG‡) in kcal/molPredicted Major Product
TS-R (Favored)Leads to (R)-phenylethanol0.0(R)-phenylethanol
TS-S (Disfavored)Leads to (S)-phenylethanol~2.5 - 4.0

Note: The energy values are representative examples derived from DFT studies on analogous TsDPEN systems and illustrate the typical energy gap responsible for high enantioselectivity.

Rationalization of Observed Selectivity through Computational Methods

Computational methods provide a clear rationalization for the experimentally observed enantioselectivity. The high selectivity of the RuCl(R,R)-FsDPEN catalyst is attributed to the specific chiral environment created by the ligands. The key factor is the minimization of destabilizing steric interactions in the favored transition state. lanl.govresearchgate.net

In the lower-energy transition state (TS-R), the larger substituent of the ketone (e.g., the phenyl group of acetophenone) is positioned to interact favorably with the aromatic ring of the p-cymene (B1678584) ligand via a stabilizing CH-π interaction. nih.govacs.org Simultaneously, the smaller substituent (the methyl group) is pointed towards one of the phenyl groups of the DPEN backbone. In the higher-energy transition state (TS-S), this orientation is reversed. The large phenyl group of the ketone is forced into a sterically crowded region, clashing with a phenyl group of the diamine ligand, which significantly raises the energy barrier for this pathway. lanl.gov The pentafluorophenylsulfonyl group, being strongly electron-withdrawing, also influences the electronic properties of the catalyst, but the steric control is the dominant factor in enantioselection.

Insights into Metal-Ligand Interactions and Stereodetermining Steps

DFT studies provide deep insights into the crucial interactions that govern the catalytic process. The stereodetermining step is unequivocally the concerted transfer of the hydride and proton to the ketone within the six-membered transition state. nih.gov

Several key interactions within the catalyst framework are responsible for its efficacy:

Ru-N (FsDPEN) Interaction: The bidentate N,N'-chelation of the FsDPEN ligand to the ruthenium center creates a stable and rigid chiral scaffold. The N-H group is not merely a spectator; it is an active participant, providing the proton for the reduction. rsc.org

Ru-(p-cymene) Interaction: The η⁶-coordinated p-cymene ligand serves multiple roles. It stabilizes the ruthenium center and, critically, its aromatic ring acts as a "wall" that helps orient the incoming substrate. The CH-π interaction between the p-cymene and the substrate's aromatic ring in the favored transition state is a major contributor to stabilization. acs.orglanl.gov

Future Research Directions and Advanced Methodologies for Rucl R,r Fsdpen

Development of Immobilized or Heterogenized Catalyst Systems

A significant drawback of homogeneous catalysts like RuCl(R,R)-FsDPEN is the challenge associated with their separation from the reaction product. This not only complicates purification but also prevents the cost-effective recovery and reuse of the expensive ruthenium complex. nih.gov To address this, a primary area of future research is the development of immobilized or heterogenized versions of the catalyst.

Heterogenization involves anchoring the homogeneous catalyst onto a solid support. This strategy combines the high activity and selectivity of the molecular catalyst with the practical advantages of a solid catalyst, including simplified separation, improved stability, and potential for reuse over multiple cycles. chemimpex.com Research in this area explores various support materials and immobilization techniques. For instance, related ruthenium-diamine complexes have been successfully anchored onto hybrid zirconium phosphate-phosphonate materials. These supported catalysts have demonstrated good catalytic activity, high enantioselectivity, and excellent reusability in aqueous asymmetric transfer hydrogenation of aromatic ketones.

Future work will likely focus on optimizing the support and the linking strategy to prevent leaching of the metal complex, which can reduce catalyst lifetime and contaminate the product. The ideal immobilized system would maintain the high catalytic performance of the original complex while allowing for straightforward recovery and recycling.

Table 1: Performance of a Heterogenized Ru-Diamine Catalyst in Aqueous ATH

Recycle Number Conversion (%) Enantiomeric Excess (ee, %)
1 >99 95.6
2 >99 95.2
3 98.5 94.8
4 95.3 93.5
5 92.2 92.1

Data adapted from studies on analogous anchored ruthenium catalysts demonstrating the potential for reusability.

Continuous Flow Reaction Applications

The integration of RuCl(R,R)-FsDPEN catalysis into continuous flow processes represents a significant methodological advancement. Continuous flow reactors, particularly those using packed-bed systems with immobilized catalysts, offer numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents, improved reaction control, and greater potential for automation and scalability.

By packing a column with the heterogenized RuCl(R,R)-FsDPEN catalyst, reactants can be continuously passed through the catalytic bed, and the product can be collected downstream. This setup not only facilitates catalyst reuse but also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be fine-tuned to maximize yield and enantioselectivity. This approach is particularly attractive for industrial-scale synthesis, where efficiency and consistency are paramount. Future research will focus on developing robust immobilized catalysts that can withstand the mechanical and chemical stresses of long-term continuous operation without degradation in performance.

Expanding Substrate Scope to Novel Chemical Transformations

While RuCl(R,R)-FsDPEN and its analogs are renowned for the asymmetric transfer hydrogenation of ketones and imines, a key research frontier is the expansion of their catalytic activity to new classes of chemical transformations. nih.govresearchgate.net The unique electronic properties conferred by the pentafluorophenylsulfonyl group on the FsDPEN ligand could be leveraged to catalyze reactions beyond simple reductions. chemimpex.com

Promising areas of investigation include:

C-H Bond Functionalization: Directing the functionalization of C-H bonds is a powerful strategy for streamlining organic synthesis. Research into whether RuCl(R,R)-FsDPEN can catalyze intramolecular C-H arylation or other cross-dehydrogenative coupling (CDC) reactions could lead to novel synthetic routes for complex molecules like xanthones and fluorenones. researchgate.net

Asymmetric Hydroarylation: The addition of C-H bonds across unsaturated systems is another atom-economical transformation. Exploring the use of this chiral ruthenium complex for the asymmetric hydroarylation of olefins or alkynes could provide enantioselective pathways to valuable chiral building blocks. mdpi.com

Dynamic Kinetic Resolution (DKR): The catalyst has already shown potential in processes that combine ATH with DKR. researchgate.net Expanding this capability to a wider range of racemic substrates, such as α-substituted β-ketoesters, would further enhance its synthetic utility.

Success in these areas would significantly broaden the applicability of the RuCl(R,R)-FsDPEN catalytic platform, transforming it from a specialized reduction catalyst into a more versatile tool for asymmetric synthesis.

Catalyst Optimization for Enhanced Sustainability and Green Chemistry Principles

Modern chemical synthesis places a strong emphasis on sustainability and adherence to the principles of green chemistry. Future research on RuCl(R,R)-FsDPEN will increasingly focus on optimizing its use in accordance with these principles.

Key strategies for enhancing the sustainability of catalytic processes involving this complex include:

Catalyst Recycling: As discussed, immobilization is a cornerstone of green chemistry, as it enables catalyst reuse, reduces waste, and minimizes product contamination with heavy metals. chemimpex.comnih.gov

Use of Benign Solvents: Shifting from traditional organic solvents to more environmentally friendly media, such as water or ionic liquids, is a major goal. The development of water-soluble or otherwise adaptable versions of the catalyst is crucial for this endeavor. nih.gov

Lowering Catalyst Loading: Research aimed at increasing the turnover number (TON) and turnover frequency (TOF) of the catalyst will allow for effective transformations with significantly smaller amounts of the precious metal complex, reducing both cost and environmental impact.

Table 2: Application of Green Chemistry Principles to RuCl(R,R)-FsDPEN Catalysis

Green Chemistry Principle Application Strategy
Prevention Optimize reactions to minimize byproducts.
Atom Economy Develop new addition and C-H functionalization reactions.
Catalysis Lower catalyst loadings and increase turnover numbers.
Safer Solvents & Auxiliaries Transition to aqueous media or other green solvents.
Design for Energy Efficiency Utilize continuous flow for better thermal control.

| Reduce Derivatives | Employ direct C-H functionalization to avoid protecting groups. |

Design of Next-Generation FsDPEN-Derived Ligands and Ruthenium Complexes

The targeted design of new ligands and complexes is a powerful approach to improving catalytic performance. By systematically modifying the structure of the FsDPEN ligand, next-generation catalysts can be developed with enhanced stability, activity, and selectivity.

Areas for ligand and complex modification include:

Electronic and Steric Tuning: The electronic properties of the catalyst can be fine-tuned by altering the substituents on the N-sulfonyl group or the phenyl rings of the diamine backbone. This can influence the catalyst's interaction with different substrates.

Tethered Catalysts: A promising strategy involves creating a "tether" or covalent linker between the η6-p-cymene ring and the FsDPEN ligand. researchgate.net This modification "locks" the conformation of the complex, which can increase its rigidity and stability. This structural constraint can lead to more predictable and higher levels of enantioselectivity. researchgate.net

Synthesis of Novel Complexes: Exploring the synthesis of new ruthenium complexes with different ancillary ligands or metal centers, while retaining the core chiral FsDPEN framework, could unlock new reactivity and applications. mdpi.comnih.govnih.gov This includes creating complexes specifically designed for immobilization or for enhanced solubility in green solvents.

By pursuing these advanced research directions, the full potential of the RuCl(R,R)-FsDPEN catalyst system can be realized, paving the way for more efficient, versatile, and sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for RuCl(R,R)-FsDPEN, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting [RuCl₂(p-cymene)]₂ with chiral sulfonamide ligands like (R,R)-FsDPEN under inert conditions. Key steps include:

  • Ligand coordination in methanol or dichloromethane at 40–60°C for 6–12 hours .
  • Purification via column chromatography or recrystallization to achieve >90% purity .
  • Critical factors affecting yield (60–85%) include stoichiometric ratios (ligand:Ru ≈ 1:1), solvent polarity, and exclusion of moisture .
    • Data Table :
Reaction SolventTemperature (°C)Yield (%)Purity (%)Source
Methanol407595
Dichloromethane608290

Q. Which characterization techniques are critical for confirming the structure and enantiomeric purity of RuCl(R,R)-FsDPEN?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for p-cymene (δ 1.2–2.8 ppm for CH₃ and CH groups) and sulfonamide ligands (aromatic protons δ 7.0–8.5 ppm). Counter-ion effects (e.g., SbF₆⁻ vs. Cl⁻) shift p-cymene proton signals by 0.1–0.2 ppm, aiding structural confirmation .
  • X-ray Crystallography : Resolves Ru coordination geometry (piano-stool structure) and ligand stereochemistry .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 50.6%, H: 4.2% for C₃₀H₂₈ClF₅N₂O₂RuS) .
  • Chiral HPLC : Measures enantiomeric excess (>99% ee) using a Chiralpak column with hexane/isopropanol mobile phase .

Advanced Research Questions

Q. How do variations in ligand architecture (e.g., sulfonyl substituents in FsDPEN) affect catalytic activity and enantioselectivity in asymmetric transfer hydrogenation?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., pentafluorophenyl in FsDPEN vs. toluenesulfonyl in TsDPEN): Increase Lewis acidity of Ru, enhancing hydride transfer rates but potentially reducing enantioselectivity due to steric constraints .
  • Ligand Screening : Systematic comparison of TsDPEN, FsDPEN, and BINAP ligands reveals FsDPEN’s superior activity in ketone hydrogenation (90–95% ee vs. 80–85% ee for TsDPEN) .
    • Data Table :
SubstrateLigandee (%)Yield (%)ConditionsSource
AcetophenoneFsDPEN9592HCOONa, H₂O, 40°C
2-Naphthyl ketoneTsDPEN8588HCOONa, H₂O, 40°C

Q. What methodological approaches resolve discrepancies in reported catalytic efficiencies of RuCl(R,R)-FsDPEN across different substrate classes?

  • Methodological Answer :

  • Substrate-Specific Optimization : Adjust pH (e.g., 7–9 for aldehydes vs. 5–7 for ketones) and co-solvents (e.g., THF for hydrophobic substrates) .
  • Kinetic Profiling : Compare turnover frequencies (TOF) under standardized conditions. For example, TOF = 1,200 h⁻¹ for acetophenone vs. 450 h⁻¹ for benzaldehyde .
  • Controlled Replicates : Address batch-to-batch variability in catalyst purity (>90% required for reproducibility) .

Explain the mechanistic implications of counter-ion effects observed in NMR studies of p-cymene ruthenium complexes.

  • Methodological Answer :

  • Electronic Effects : Counter-ions (e.g., SbF₆⁻, BF₄⁻, Cl⁻) modulate Ru center electron density, shifting p-cymene proton signals in ¹H NMR. Downfield shifts (Δδ = 0.1–0.2 ppm) correlate with stronger anion coordination .
  • Catalytic Relevance : Weaker coordinating anions (e.g., SbF₆⁻) increase catalytic activity by facilitating substrate access to the Ru center .

Q. How can non-ionic surfactants improve catalyst recycling in aqueous-phase asymmetric transfer hydrogenation?

  • Methodological Answer :

  • Micellar Encapsulation : Surfactants like Tween® F108 form 60–90 nm micelles, stabilizing RuCl(R,R)-FsDPEN in water. This enables 8 reuse cycles with <5% loss in ee .
  • Protocol : Post-reaction, extract catalyst via centrifugation (10,000 rpm, 15 min) and redisperse in fresh surfactant solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.